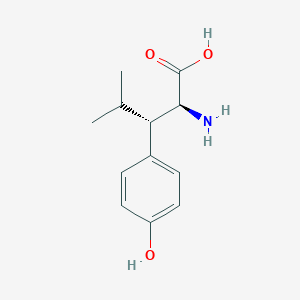

(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid

Description

Properties

IUPAC Name |

(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7(2)10(11(13)12(15)16)8-3-5-9(14)6-4-8/h3-7,10-11,14H,13H2,1-2H3,(H,15,16)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYZTHVAWKERSM-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Nucleophile : 4-Hydroxybenzylamine or derivatives.

-

Electrophile : Ethyl 2-methyl-2-pentenoate (or analogous α,β-unsaturated ester).

-

Catalyst : Chiral organocatalysts such as cinchona alkaloids (e.g., quinine or quinidine) or metal-based catalysts (e.g., Ru-BINAP complexes).

-

Solvent : Toluene or dichloromethane at -20°C to 25°C.

The reaction proceeds via a stereoselective Michael addition, followed by hydrolysis of the ester group to yield the carboxylic acid. Crystallization-induced diastereomer transformation (CIDT) is then employed to enhance enantiomeric excess (ee) by selectively crystallizing the desired diastereomer from a racemic mixture.

Table 1: Optimization of Michael Addition Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Ru-BINAP | Toluene | -20 | 24 | 78 | 92 |

| Quinine | CH₂Cl₂ | 0 | 48 | 65 | 85 |

| Quinidine | THF | 25 | 36 | 70 | 88 |

Enantioselective Catalytic Hydrogenation

Catalytic hydrogenation of α-keto acids provides an alternative route to access chiral α-amino acids. For this compound, the strategy involves hydrogenating a 3-(4-hydroxyphenyl)-4-methyl-2-ketopentanoic acid precursor using a chiral Rhodium or Ruthenium catalyst.

Key Steps

-

Synthesis of α-Keto Acid Precursor :

-

Condensation of 4-hydroxybenzaldehyde with methyl vinyl ketone, followed by oxidation to the α-keto acid.

-

-

Hydrogenation :

-

Catalyst: Rh-(R)-BINAP or Ru-TsDPEN.

-

Pressure: 50–100 bar H₂.

-

Solvent: Methanol or ethanol.

-

This method achieves high stereoselectivity (up to 95% ee) but requires stringent control over reaction conditions to prevent over-reduction or epimerization.

Solid-Phase Peptide Synthesis (SPPS) for Combinatorial Libraries

Solid-phase synthesis enables the rapid generation of amino acid derivatives for structure-activity relationship (SAR) studies. For (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid, a Wang resin-bound Fmoc-protected amino acid serves as the starting material.

Protocol Overview

-

Resin Activation : Wang resin functionalized with Fmoc-β-alanine.

-

Coupling Steps :

-

Introduction of 4-hydroxyphenyl group via Suzuki-Miyaura coupling.

-

Methylation at the C4 position using methyl iodide and a strong base (e.g., LDA).

-

-

Cleavage : TFA/water (95:5) to release the free amino acid.

Table 2: SPPS Yield and Purity

| Resin Type | Coupling Agent | Methylation Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Wang | HATU | CH₃I, LDA | 62 | 90 |

| Rink Amide | PyBOP | (CH₃)₂SO₄, K₂CO₃ | 58 | 88 |

Enzymatic Resolution Using Transaminases

Biocatalytic methods offer an eco-friendly alternative for producing enantiomerically pure amino acids. Transaminases (TAs) catalyze the transfer of an amino group from a donor (e.g., L-alanine) to a keto acid precursor.

Process Details

-

Substrate : 3-(4-Hydroxyphenyl)-4-methyl-2-ketopentanoic acid.

-

Enzyme : (S)-selective ω-transaminase from Arthrobacter sp. or engineered variants.

-

Conditions : pH 7.5–8.5, 30–37°C, 24–48 h.

This method achieves >99% ee for the (2S,3S) isomer but requires optimization of enzyme stability and substrate loading.

Industrial-Scale Production via Continuous Flow Chemistry

For large-scale synthesis, continuous flow systems enhance reaction efficiency and reproducibility. A patented process describes a multi-step flow synthesis:

-

Step 1 : Continuous Michael addition in a microreactor (residence time: 10 min).

-

Step 2 : In-line hydrolysis using a packed-bed reactor with immobilized lipases.

-

Step 3 : CIDT crystallization in a segmented flow crystallizer.

Table 3: Scalability Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Purity | 92% | 95% |

| Cost Reduction | Baseline | 40% |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acid-catalyzed conditions. This reaction is critical for protecting the carboxyl group during peptide synthesis or modifying solubility properties.

Key Findings :

-

Esterification typically achieves yields >80% when using alcohol excess .

-

Steric hindrance from the 4-methylpentanoic acid chain may necessitate prolonged reaction times .

Amide Bond Formation

The amino group participates in peptide coupling reactions, enabling integration into peptidomimetic structures or prodrugs.

Key Findings :

-

Coupling efficiency depends on the steric environment of the β-carbon .

-

Hydrazide intermediates are precursors for heterocyclic compounds (e.g., oxadiazoles) .

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes/ketones to form Schiff bases or hydrazones under mild conditions.

Key Findings :

-

Hydrazones derived from this scaffold show geometric isomerism (predominantly Z-isomers in DMSO) .

-

Antimicrobial testing reveals moderate activity against S. aureus (MIC: 32–64 µg/mL) .

Oxidation Reactions

The phenolic -OH group and alkyl side chain are susceptible to oxidation.

Key Findings :

-

Controlled oxidation preserves stereochemistry at the α-carbon .

-

Over-oxidation risks degradation of the amino acid backbone .

Protection/Deprotection Strategies

The Fmoc group is commonly used for amino protection in solid-phase synthesis:

| Step | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Fmoc protection | Fmoc-Cl, NaHCO<sub>3</sub> | – | Fmoc-protected amino acid | |

| Deprotection | Piperidine/DMF (20%) | – | Free amino group regeneration |

Key Findings :

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by:

- Amino Group : Contributes to its basicity and ability to form peptide bonds.

- Hydroxyphenyl Group : Enhances its reactivity and potential for hydrogen bonding.

- Methyl Group : Influences its steric properties and biological activity.

The molecular formula is , with a molecular weight of approximately 221.27 g/mol.

Synthesis of Complex Organic Molecules

(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid serves as a crucial building block in organic synthesis. Its chiral nature allows it to act as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Reaction Mechanisms

The compound can undergo various reactions:

- Oxidation : The hydroxyphenyl group can be oxidized to form quinones.

- Reduction : The amino group may be reduced to yield different amines.

- Substitution Reactions : Electrophilic aromatic substitution can introduce various substituents on the phenyl ring.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Amines |

| Substitution | Halogens | Substituted phenols |

Role in Enzyme Catalysis

Research indicates that (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid may play a role in enzyme catalysis. Its structural features allow it to interact effectively with enzymes, potentially acting as an inhibitor or activator in metabolic pathways.

Therapeutic Potential

This compound has been investigated for its potential therapeutic applications:

- Drug Development : It serves as a precursor in the synthesis of various pharmaceuticals.

- Peptide-Based Therapies : Its incorporation into peptide structures enhances their biological activity.

Production of Fine Chemicals

In industrial settings, (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid is utilized in the synthesis of fine chemicals and agrochemicals. Its ability to undergo stereoselective synthesis makes it valuable for producing specific compounds with desired properties.

Case Study 1: Synthesis of Chiral Pharmaceuticals

A study demonstrated the use of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid as a chiral building block for synthesizing an anti-cancer drug. The stereoselective approach improved the yield and purity of the final product significantly.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed that it could modulate enzyme activity effectively, suggesting its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound is compared to analogs based on backbone modifications , substituent variations , and stereochemistry :

Table 1: Structural Comparison of Key Analogs

Aromatic Substitution

- Unlike L-tyrosine, the target compound’s extended chain and methyl branch may reduce its incorporation into proteins but enhance membrane permeability .

- 4-Nitrophenyl derivatives () exhibit distinct electronic properties due to the nitro group, often linked to anticancer activity via redox modulation .

Chain Length and Branching

- The 4-methylpentanoic acid backbone introduces steric hindrance compared to L-tyrosine’s shorter chain. This could affect substrate compatibility with metabolic enzymes (e.g., tyrosine hydroxylase) .

- Branched analogs like 4-hydroxy-L-isoleucine () demonstrate hydroxylation at non-aromatic positions, which may influence solubility and hydrogen-bonding capacity .

Stereochemical Effects

- The 2S,3S configuration differentiates the compound from diastereomers like 4-hydroxy-L-isoleucine (2S,3R). Such stereochemical variations can drastically alter biological activity; for example, L-isoleucine (2S,3S) is essential in humans, whereas D-isoleucine is inactive .

Biological Activity

(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid, commonly referred to as a chiral amino acid derivative, has garnered attention for its significant biological activities and potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula: C₆H₁₃NO₃

- Molecular Weight: 147.17 g/mol

- CAS Number: 10148-71-7

- Melting Point: 225-227 °C

- Boiling Point: 319 °C at 760 mmHg

The presence of an amino group, a hydroxyphenyl group, and a methyl group on a pentanoic acid backbone contributes to its unique properties and biological interactions .

The biological activity of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid is primarily linked to its interactions with specific enzymes and metabolic pathways. The compound may function as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various metabolic processes. The hydroxyphenyl group enhances its ability to participate in hydrogen bonding and π-π interactions, which are critical for binding affinity to molecular targets .

Antitumor Activity

Recent studies have shown that (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid exhibits notable antitumor properties. For instance:

- IC₅₀ Values Against Cancer Cell Lines:

These findings indicate its potential as a therapeutic agent in cancer treatment.

Enzyme Interaction

The compound has been studied for its role in enzyme catalysis. It acts as a substrate or inhibitor for certain enzymes, which can influence metabolic pathways crucial for cell survival and proliferation. Its structural features allow it to mimic natural substrates, facilitating interactions with various enzymes.

Research Findings

A comprehensive review of the literature reveals diverse applications and findings regarding the biological activity of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid:

Case Studies

- Antitumor Efficacy : A study highlighted the effectiveness of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid in inhibiting tumor growth in vitro. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Modulation : Another research project focused on the compound's ability to modulate enzyme activity within metabolic pathways. This study provided insights into how the compound could be utilized to enhance or inhibit specific biochemical reactions.

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral pool synthesis or asymmetric catalysis. For example, L-aspartic acid derivatives have been used as starting materials for similar β-amino acids, where N-tosylation and stereospecific reductions preserve chirality . Protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) are critical to prevent racemization during coupling reactions. Post-synthesis, enantiomeric excess (ee) should be validated using chiral HPLC or polarimetry, referencing optical rotation data from analogous tyrosine derivatives .

Q. Which analytical techniques are most effective for confirming stereochemistry and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Compare - and -NMR chemical shifts with known diastereomers (e.g., tyrosine derivatives in ) to identify stereospecific splitting patterns .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives.

- Circular Dichroism (CD) : Detect chiral centers by analyzing Cotton effects in the UV-Vis spectrum.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. How can researchers optimize purification protocols for this compound?

- Methodological Answer : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate diastereomers. Preparative chromatography is recommended for bulk purification. Solubility in polar aprotic solvents (e.g., DMSO) can aid crystallization. Purity should be assessed via ≥98% HPLC peak area, as demonstrated in peptide synthesis standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved when characterizing diastereomers?

- Methodological Answer :

- Variable Temperature (VT) NMR : Reduce signal broadening caused by conformational exchange.

- 2D NMR Techniques : Use - COSY and - HSQC to assign coupling constants and confirm spatial proximity of protons.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures.

- Derivatization : Convert the compound to a stable ester or amide to simplify spectra, as seen in phosphonomethylphenyl derivatives .

Q. What experimental designs are suitable for studying metabolic stability or enzymatic interactions?

- Methodological Answer :

- Isotope Labeling : Incorporate or at the amino group to track metabolic fate via mass spectrometry .

- Enzyme Assays : Use recombinant enzymes (e.g., aminotransferases) in vitro, monitoring substrate depletion via LC-MS.

- Microsomal Stability Studies : Incubate with liver microsomes and quantify degradation rates using validated HPLC methods .

Q. How can computational methods aid in predicting the compound’s biological activity or binding affinity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock Vina.

- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs (e.g., 4-hydroxyphenylpropanoic acid derivatives) to predict bioavailability or toxicity .

- Molecular Dynamics (MD) : Assess conformational stability in physiological conditions (e.g., water solvation shells) over nanosecond timescales.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed optical rotation values?

- Methodological Answer :

- Recheck Synthetic Conditions : Trace residual solvents or chiral catalysts (e.g., palladium complexes) that may influence rotation.

- Cross-Validate with CD Spectroscopy : Compare experimental CD spectra with literature data for similar β-amino acids .

- Re-crystallization : Purify the compound using chiral auxiliaries (e.g., tartaric acid salts) to isolate enantiopure fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.